molecular formula C16H23BO4 B8258634 Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B8258634
M. Wt: 290.2 g/mol
InChI Key: NUUUGOKNFKTYQP-UHFFFAOYSA-N
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Description

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a boronic ester compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 2-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes nucleophilic substitution reactions, particularly with halides, to form various substituted benzoates.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction involves the use of a palladium catalyst and a base.

    Oxidation Reactions: The compound can be oxidized to form the corresponding boronic acid, which can further participate in various organic transformations.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Benzoates: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Polymer Chemistry: Involved in the preparation of conjugated polymers for electronic applications.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical intermediates.

    Bioconjugation: Employed in the modification of biomolecules for research purposes.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Catalysis: Acts as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as an electrophile, facilitating the formation of new carbon-carbon bonds through coupling reactions. The presence of the dioxaborolane ring enhances the stability and reactivity of the compound, making it an effective reagent in organic synthesis.

Comparison with Similar Compounds

  • Isopropyl pinacol borate
  • Isopropoxyboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness: Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific structure, which combines the stability of the dioxaborolane ring with the reactivity of the benzoate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both academic and industrial research.

Properties

IUPAC Name

propan-2-yl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-11(2)19-14(18)12-9-7-8-10-13(12)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUUGOKNFKTYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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